molecular formula C27H32N2O5 B11190041 3,3-dimethyl-10-propionyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-10-propionyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11190041
M. Wt: 464.6 g/mol
InChI Key: MMGWGTGMRKNQFU-UHFFFAOYSA-N
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Description

3,3-dimethyl-10-propionyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepine derivatives.

Preparation Methods

The synthesis of 3,3-dimethyl-10-propionyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include heating the reactants in a microwave reactor, which significantly reduces the reaction time and increases the yield of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperature and pressure conditions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-dimethyl-10-propionyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The anxiolytic effect of this compound is primarily due to its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine binding site on the GABA_A receptors, it enhances the inhibitory effects of GABA, leading to a calming effect. The antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Properties

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

9,9-dimethyl-5-propanoyl-6-(2,4,5-trimethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H32N2O5/c1-7-24(31)29-19-11-9-8-10-17(19)28-18-14-27(2,3)15-20(30)25(18)26(29)16-12-22(33-5)23(34-6)13-21(16)32-4/h8-13,26,28H,7,14-15H2,1-6H3

InChI Key

MMGWGTGMRKNQFU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C=C4OC)OC)OC

Origin of Product

United States

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